In Vitro Antiplasmodial Potency of Amodiaquine Dihydrochloride vs. Chloroquine and Other Antimalarials
Amodiaquine demonstrates 3.4-fold greater intrinsic activity than chloroquine against *Plasmodium falciparum* clinical isolates in vitro [1]. In a study of 118 isolates from Madagascar, the median IC50 for amodiaquine was 12.3 nM (mean = 15.3 nM), compared to a mean IC50 of 52.6 nM for chloroquine in 190 isolates [1]. Amodiaquine was also 7 times more active than quinine [1]. This superior potency is further supported by a study showing amodiaquine IC50 values of 9.0-18.2 nM compared to chloroquine ID50 values of 24.9-75.4 nM in Kisumu, Kenya isolates [2].
| Evidence Dimension | In Vitro Antiplasmodial Activity (IC50) |
|---|---|
| Target Compound Data | Median IC50 = 12.3 nM; Mean IC50 = 15.3 nM (95% CI: 13.3-17.3 nM) |
| Comparator Or Baseline | Chloroquine: Mean IC50 = 52.6 nM (95% CI: 46.1-59.1 nM) |
| Quantified Difference | Amodiaquine is 3.4 times more active than chloroquine. |
| Conditions | *P. falciparum* clinical isolates (n=118 for AQ; n=190 for CQ) from Madagascar; 72-hr histidine-rich protein 2 ELISA assay. |
Why This Matters
Higher intrinsic potency allows for lower effective concentrations, which is critical for *in vitro* assay design and for understanding the potential for efficacy in chloroquine-resistant regions.
- [1] Randrianarivelojosia M, et al. In vitro sensitivity of Plasmodium falciparum to amodiaquine compared with other major antimalarials in Madagascar. Parassitologia. 2002 Dec;44(3-4):141-7. View Source
- [2] Plasmodium falciparum in Kisumu, Kenya: Differences in Sensitivity to Amodiaquine and Chloroquine in Vitro. J Infect Dis. 1983;148(4):732-9. View Source
